3,4-Di-tert-butylpyridine
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Overview
Description
3,4-Di-tert-butylpyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of two tert-butyl groups attached to the 3rd and 4th positions of the pyridine ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Di-tert-butylpyridine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 3,4-dichloropyridine with tert-butyl lithium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including distillation and crystallization, to ensure the high purity of the final product. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Di-tert-butylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl groups can be replaced by other functional groups using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or organolithium reagents in THF.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Functionalized pyridine derivatives with various substituents replacing the tert-butyl groups.
Scientific Research Applications
3,4-Di-tert-butylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its steric bulk and electronic properties make it suitable for stabilizing reactive metal centers.
Biology: The compound is studied for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving pyridine-based drugs.
Industry: It is used as an additive in the formulation of high-performance materials, including polymers and resins, due to its stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3,4-Di-tert-butylpyridine involves its interaction with molecular targets through its pyridine ring and tert-butyl groups. The compound can act as a ligand, coordinating with metal ions to form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
4-tert-Butylpyridine: Similar in structure but with only one tert-butyl group at the 4th position.
2,6-Di-tert-butylpyridine: Similar in having two tert-butyl groups but positioned at the 2nd and 6th positions.
4,4’-Di-tert-butyl-2,2’-bipyridine: A bipyridine derivative with tert-butyl groups at the 4th positions of both pyridine rings.
Uniqueness: 3,4-Di-tert-butylpyridine is unique due to the specific positioning of the tert-butyl groups at the 3rd and 4th positions, which imparts distinct steric and electronic properties. This configuration enhances its stability and makes it particularly effective in applications requiring bulky ligands or sterically hindered environments.
Properties
CAS No. |
89032-20-2 |
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Molecular Formula |
C13H21N |
Molecular Weight |
191.31 g/mol |
IUPAC Name |
3,4-ditert-butylpyridine |
InChI |
InChI=1S/C13H21N/c1-12(2,3)10-7-8-14-9-11(10)13(4,5)6/h7-9H,1-6H3 |
InChI Key |
NVQUMACQCJVKOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=NC=C1)C(C)(C)C |
Origin of Product |
United States |
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